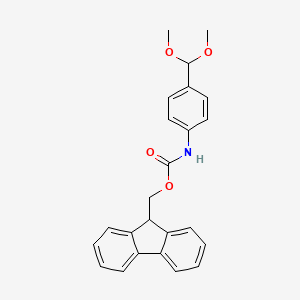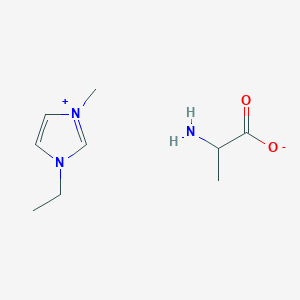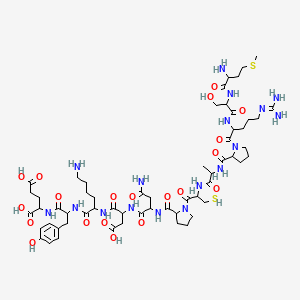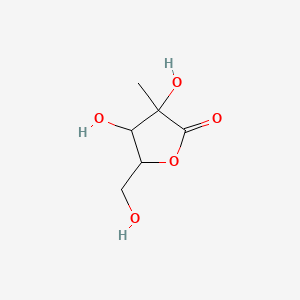
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a methyl group, and a propenyl group, along with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.
Substitution Reactions: The chloro, methyl, and propenyl groups are introduced through substitution reactions using suitable reagents such as chlorinating agents, methylating agents, and allyl halides.
Attachment of the Ethanol Moiety: The ethanol group is attached via nucleophilic substitution or addition reactions, often using ethanol or ethoxide ions as nucleophiles.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or reduce double bonds using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium azide, thiols, ethanol, ethoxide ions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dechlorinated compounds, reduced double bonds.
Substitution Products: Azides, thiols, ethers.
科学研究应用
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethanol, 2-((6-chloro-2-methyl-4-pyrimidinyl)amino)-: Lacks the propenyl group, which may affect its reactivity and biological activity.
Ethanol, 2-((6-chloro-5-(2-propenyl)-4-pyrimidinyl)amino)-: Similar structure but different substitution pattern, leading to potential differences in chemical and biological properties.
Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)-: Variations in the position of the chloro and methyl groups can significantly impact the compound’s behavior.
Uniqueness
The unique combination of the chloro, methyl, and propenyl groups in Ethanol, 2-((6-chloro-2-methyl-5-(2-propenyl)-4-pyrimidinyl)amino)- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
85826-36-4 |
|---|---|
分子式 |
C10H14ClN3O |
分子量 |
227.69 g/mol |
IUPAC 名称 |
2-[(6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H14ClN3O/c1-3-4-8-9(11)13-7(2)14-10(8)12-5-6-15/h3,15H,1,4-6H2,2H3,(H,12,13,14) |
InChI 键 |
IMVWBERKWBAVKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) acetate](/img/structure/B12108262.png)
![[2-(trimethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B12108263.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxylicacid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester](/img/structure/B12108281.png)





![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)
